![molecular formula C17H17FN2O2 B4195324 Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide
Overview
Description
Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide is an organic compound that belongs to the class of dipeptides It is composed of a sequence of exactly two alpha-amino acids joined by a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide typically involves the coupling of 4-fluorophenylacetic acid with phenylalanine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the tyrosine-protein phosphatase, which plays a role in regulating cellular processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide can be compared with other similar compounds, such as:
N-acetyl-L-phenylalanyl-4-[difluoro(phosphono)methyl]-L-phenylalaninamide: This compound also belongs to the class of dipeptides and shares structural similarities but differs in the presence of additional functional groups.
N-acetyl-4-fluoro-DL-phenylalanine: Another related compound that contains the 4-fluorophenyl group but differs in its overall structure and properties.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-8-6-13(7-9-14)11-16(21)20-15(17(19)22)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMHZRKVZJCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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